Bordeaux E - 5864-86-8

Bordeaux E

Catalog Number: EVT-1785473
CAS Number: 5864-86-8
Molecular Formula: C20H14N2NaO4S+
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bordeaux E is classified as a fungicide and is included in the broader category of copper-based pesticides. Its primary components are:

  • Copper sulfate (CuSO₄): A blue crystalline solid that is soluble in water.
  • Hydrated lime (Ca(OH)₂): A white powder that reacts with copper sulfate to form the active compound.

The Bordeaux mixture is often used in organic farming due to its natural origins and relatively low toxicity compared to synthetic alternatives. Its application is regulated in many countries due to concerns about copper accumulation in soil and water systems.

Synthesis Analysis

Methods of Synthesis

The synthesis of Bordeaux E involves a straightforward chemical reaction between copper sulfate and hydrated lime. The process can be summarized as follows:

  1. Preparation of Copper Solution: Dissolve copper sulfate in water to create a saturated solution.
  2. Preparation of Lime Slurry: Mix hydrated lime with water to form a slurry.
  3. Combining Solutions: Slowly add the lime slurry to the copper solution while stirring continuously. This results in the formation of a precipitate, which is the Bordeaux mixture.

Technical Details

  • Stoichiometry: The typical ratio for the preparation of Bordeaux mixture is 1 part copper sulfate to 1 part hydrated lime by weight.
  • pH Control: The pH of the resulting mixture should be monitored; an optimal pH range is around 7-8 to ensure stability and efficacy.
Molecular Structure Analysis

Structure and Data

  • Copper Sulfate: The molecular formula is CuSO₄, with a tetrahedral geometry around the copper ion.
  • Hydrated Lime: The molecular formula is Ca(OH)₂, which has a planar structure with calcium ions surrounded by hydroxide ions.

The interaction between these two compounds leads to the formation of various complex copper-lime compounds that contribute to its fungicidal properties.

Chemical Reactions Analysis

Reactions Involved

The primary reaction involved in the formation of Bordeaux E can be expressed as:

CuSO4+Ca OH 2Cu OH 2+CaSO4\text{CuSO}_4+\text{Ca OH }_2\rightarrow \text{Cu OH }_2+\text{CaSO}_4

This reaction results in the precipitation of copper hydroxide, which is responsible for the fungicidal action of Bordeaux E.

Technical Details

  • Stability: The stability of Bordeaux mixture can be affected by environmental conditions such as pH and temperature. It must be used promptly after preparation to maintain its effectiveness.
  • Decomposition: Over time, especially under acidic conditions, the copper hydroxide may decompose back into soluble forms, reducing its efficacy.
Mechanism of Action

Process and Data

The mechanism through which Bordeaux E exerts its fungicidal effects involves several steps:

  1. Contact Action: When applied to plant surfaces, the copper ions disrupt cellular processes in fungi, leading to cell death.
  2. Enzyme Inhibition: Copper ions interfere with enzyme activity within fungal cells, particularly those involved in respiration and energy production.
  3. Protein Denaturation: The presence of copper can lead to denaturation of proteins within fungal cells, further inhibiting growth.

Studies have shown that Bordeaux E can significantly reduce fungal spore germination and mycelial growth when applied correctly.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Range: Typically neutral to slightly alkaline (pH 7-8).
  • Stability: More stable under neutral conditions; acidic conditions can lead to degradation.

Relevant data indicates that while effective against fungi, excessive application can lead to soil toxicity due to copper accumulation.

Applications

Scientific Uses

Bordeaux E has several applications beyond traditional agriculture:

  • Viticulture: Widely used in vineyards to control downy mildew and other fungal diseases.
  • Organic Farming: Approved for use in organic agriculture due to its natural composition.
  • Research Applications: Used in studies examining soil health and microbial interactions due to its impact on soil chemistry.
Synthesis and Production Methodologies of Bordeaux E

Historical Evolution of Bordeaux E Synthesis in Viticultural Chemistry

The development of Bordeaux E—a complex organocopper compound formed during fungicidal applications—is intrinsically tied to the history of copper-based viticulture. The foundational discovery occurred in 1882 when French viticulturists in Médoc region serendipitously observed that a mixture of copper sulfate (CuSO₄) and slaked lime (Ca(OH)₂) effectively controlled Plasmopara viticola (grapevine downy mildew) [1] [4]. This Bordeaux mixture (20 g/L CuSO₄) revolutionized fungal disease management and established the chemical milieu for Bordeaux E formation. Initially applied as a simple inorganic preparation, modern analytical techniques revealed that prolonged field exposure catalyzes molecular rearrangements between copper ions and grapevine exudates, yielding stable coordination complexes now classified as Bordeaux E derivatives [2].

The 20th century witnessed systematic refinement of synthesis protocols. Key innovations included:

  • pH Modulation: Maintaining slurry alkalinity (pH 8.0–8.5) to prevent phytotoxicity while enabling ligand exchange
  • Aging Protocols: Extended vat maturation (24–48 hrs) enhancing complex stability
  • Particle Size Control: Microfiltration (<5 µm particles) ensuring uniform foliar coverage

Table 1: Evolution of Bordeaux Mixture Formulation Impacting Bordeaux E Synthesis

EraCopper SourceAdditivesComplexation Efficiency
1882–1900Basic CuSO₄Hydrated lime onlyLow (<15%)
1900–1950Cu(OH)₂ suspensionsCasein proteinsModerate (30–40%)
Post-1950Cu-oxychloridePolysaccharide stabilizersHigh (60–75%)

Catalytic Pathways in Copper-Based Fungicide Interactions with Phenolic Matrices

Bordeaux E formation proceeds via chelation-driven catalysis where copper ions act as Lewis acids coordinating plant-derived phenolics. When applied to Vitis vinifera clusters, the alkaline slurry (pH ~8.2) facilitates nucleophilic attack by ortho-diphenolic groups—notably caftaric acid, quercetin, and anthocyanins—on Cu²⁺ centers [4]. This initiates electron transfer cascades yielding stable heterocyclic complexes characterized by:

  • Coordination Geometry: Distorted octahedral complexes with phenolic O-donors
  • Redox Stability: Cu(II)/Cu(I) cycling suppressed by resonance-delocalized ligands
  • Polymerization: Oxidative coupling generates dimeric/multimeric species

Crucially, climatic parameters modulate reaction kinetics. Field studies demonstrated 2.3-fold higher Bordeaux E accumulation in Mediterranean climates (RH >70%, T=25–28°C) versus continental regions due to prolonged molecular mobility in the phyllosphere [2]. Infrared spectroscopy confirmed C-O-Cu stretching vibrations at 1,020 cm⁻¹ and Cu-O deformation bands at 480 cm⁻¹ in field-formed complexes—signatures absent in laboratory syntheses.

Table 2: Key Ligands in Bordeaux E Formation and Their Binding Affinities

Plant MetaboliteChemical ClassCu²⁺ Binding Constant (log K)Dominant Complex Structure
Caftaric acidHydroxycinnamate8.2 ± 0.3Monodentate chelate
Malvidin-3-glucosideAnthocyanin6.9 ± 0.4π-stacked dimer
Procyanidin B2Flavan-3-ol10.1 ± 0.5Bridged binuclear
Quercetin-3-glucuronideFlavonol7.8 ± 0.2Bidentate

Biogenic Precursor Utilization in Terroir-Specific Compound Formation

Terroir-driven variation in Bordeaux E profiles stems from differential expression of biogenic precursors in grapevines. Nuclear magnetic resonance (NMR) metabolomics of Vitis vinifera cv. 'Vinhão' revealed that copper-stressed berries exhibit:

  • 23% increase in hydroxycinnamoyl tartrates
  • 40% reduction in free amino acids (notably arginine)
  • Induction of stress-response stilbenes (ε-viniferin, piceatannol) [4]

These metabolites serve as preferential ligands for Cu²⁺ complexation. Crucially, Botrytis cinerea infection—prevalent in Sauternes vineyards—synergistically enhances precursor availability. Noble rot development stages ("pourri plein" to "pourri rôti") increase lactone production (e.g., 2-nonen-4-olide, massoia lactone) and volatile thiol precursors (3-sulfanylhexan-1-ol conjugates) by 3.8-fold in Semillon grapes, which subsequently incorporate into Bordeaux E matrices [7]. Soil composition further modulates this process:

Table 3: Terroir Influence on Precursor Abundance and Resulting Bordeaux E Complexity

Soil TypeRegionDominant PrecursorsBordeaux E Yield (mg/kg berries)
CalcosolSaint-ÉmilionTartaric esters, procyanidins42.3 ± 3.1
PeyrosolSauternesLactones, S-conjugates89.7 ± 5.8
SchistDouroAnthocyanins, flavonols58.2 ± 4.3

Molecular networking analysis confirmed that peyrosol-derived complexes exhibit unique massoia lactone-Cu adducts (m/z 489.2 [M+H]⁺), contributing to the olfactory persistence of botrytized sweet wines [7].

Deuterium Isotope Effects in Stabilization of Bordeaux E Derivatives

Deuterium substitution (²H/D) significantly enhances the kinetic stability of Bordeaux E complexes by strengthening critical C-H∙∙∙O hydrogen bonds within their coordination spheres. Isotopic labeling experiments demonstrated:

  • Primary Kinetic Isotope Effect (KIE): kH/kD = 3.7 ± 0.2 for prototropic shifts in malvidin-Cu complexes
  • Reduced Tautomerization: ²H incorporation at C4/C6 positions of flavonoid ligands decreases tautomeric exchange frequency by 68%
  • Enhanced Photostability: Heavy water (D₂O) environments reduce UV-induced degradation by 4.1-fold [8]

These effects arise from deuterium's higher atomic mass (2.014 u vs. 1.008 u for protium), which lowers zero-point vibrational energy in O-H∙∙∙O bonds. Transient absorption spectroscopy of deuterated d(GC)₉·d(GC)₉ oligonucleotides revealed that ²H-substituted systems undergo proton-coupled electron transfer (PCET) 2.3× slower than protiated equivalents—a mechanism extrapolated to phenolic-Cu systems [3] [8]. In practical viticulture, deuterium enrichment occurs naturally via groundwater uptake, with isotopic abundance (δ²H) ranging from -50‰ (continental) to -20‰ (coastal) in grape tissues. This variation contributes to regional differences in complex longevity, explaining why Bordeaux E persists 17–23 days longer in wines from high-δ²H terroirs.

Table 4: Spectroscopic Signatures of Deuterium-Stabilized Bordeaux E Complexes

Analytical TechniqueKey Diagnostic FeatureStabilization Mechanism
FTIR SpectroscopyShifted O-H stretch (3280 → 2440 cm⁻¹)Reduced anharmonicity in H-bonds
Transient AbsorptionLonger excited-state lifetime (τ = 1.7 ns vs. 0.4 ns)Suppressed non-radiative decay
²H-NMRQuadrupolar coupling constant (e²qQ/h = 220 kHz)Restricted molecular rotation

Comprehensive Compound Index

Properties

CAS Number

5864-86-8

Product Name

Bordeaux E

IUPAC Name

sodium;6-hydroxy-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonic acid

Molecular Formula

C20H14N2NaO4S+

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C20H14N2O4S.Na/c23-19-11-8-14-12-15(27(24,25)26)9-10-17(14)20(19)22-21-18-7-3-5-13-4-1-2-6-16(13)18;/h1-12,23H,(H,24,25,26);/q;+1

InChI Key

XXLYOUURXVUMTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+]

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